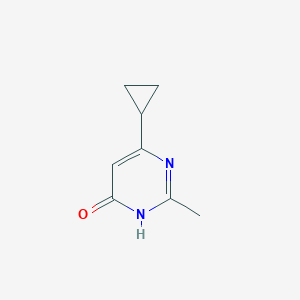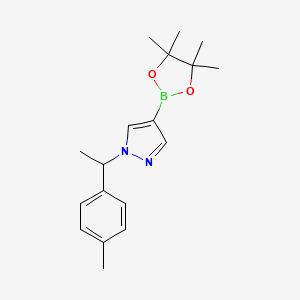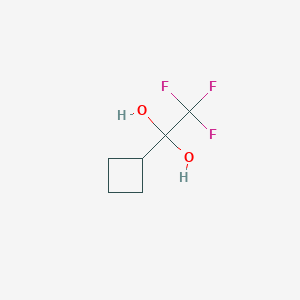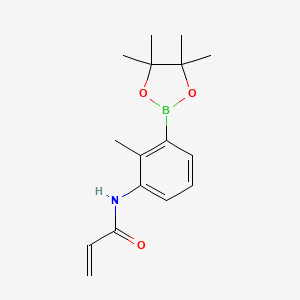
(6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl ester
Übersicht
Beschreibung
(6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl ester, also known as 6-Bn-2-O-Ac-tBu, is an organic compound that has been used in numerous scientific research applications. It is a derivative of acetic acid and is composed of a bromine-substituted naphthalene ring with an ester group attached. 6-Bn-2-O-Ac-tBu has been used in a variety of laboratory experiments due to its unique properties and reactivity. It has also been used in a number of biochemical and physiological studies, as well as in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
(6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl estertBu has been used in numerous scientific research applications. It has been used as a model compound for studying the reactivity of acetic acid derivatives. It has also been used in the synthesis of various other compounds, such as bromonaphthalen-2-yloxy-acetic acid ethyl ester and bromonaphthalen-2-yloxy-acetic acid butyl ester. Additionally, (6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl estertBu has been used in the synthesis of various drugs, such as the anticonvulsant drug lamotrigine.
Wirkmechanismus
The mechanism of action of (6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl estertBu is not well understood. However, it is believed that the bromine atom in the naphthalene ring is responsible for the reactivity of the compound. It is believed that the bromine atom can act as a nucleophile and can react with electrophilic species, such as acetic acid and other electrophilic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl estertBu are not well understood. However, it is believed that the compound can act as an inhibitor of certain enzymes, such as acetylcholinesterase. It is also believed that the compound can act as an antioxidant, which may be beneficial in the treatment of certain diseases. Additionally, (6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl estertBu has been shown to have some anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl estertBu in laboratory experiments is its reactivity. The bromine atom in the naphthalene ring allows the compound to react with a variety of electrophilic compounds, which makes it a useful tool for synthesizing various compounds. Additionally, (6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl estertBu is relatively stable, which makes it easier to store and handle.
However, there are some limitations to using (6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl estertBu in laboratory experiments. The compound is sensitive to light, which can cause it to degrade over time. Additionally, the compound is toxic and should be handled with caution.
Zukünftige Richtungen
There are many potential future directions for research on (6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl estertBu. One potential direction is to further study the biochemical and physiological effects of the compound. Additionally, further research could be done to explore the potential applications of (6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl estertBu in drug synthesis and development. Additionally, further research could be done to explore the potential of (6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl estertBu as an inhibitor of certain enzymes and as an antioxidant. Finally, further research could be done to explore the potential of (6-Bromonaphthalen-2-yloxy)-acetic acid tert-butyl estertBu as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
tert-butyl 2-(6-bromonaphthalen-2-yl)oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO3/c1-16(2,3)20-15(18)10-19-14-7-5-11-8-13(17)6-4-12(11)9-14/h4-9H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLRQXUQKPODIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl]ethanol](/img/structure/B1489599.png)
![2-(9-Oxoxanthen-2-yl)propionic Acid 1,8-Diazabicyclo[5.4.0]undec-7-ene Salt](/img/structure/B1489606.png)
![3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B1489607.png)


![7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1489610.png)
![2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol](/img/structure/B1489611.png)



![Tert-butyl 8-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1489616.png)

![6-Methyl-1-(P-methylphenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL](/img/structure/B1489618.png)
